molecular formula C5H11NSSi B104162 Thiocyanic acid, (trimethylsilyl)methyl ester CAS No. 18293-51-1

Thiocyanic acid, (trimethylsilyl)methyl ester

Cat. No. B104162
CAS RN: 18293-51-1
M. Wt: 145.3 g/mol
InChI Key: JZSMVMFDFSEZQI-UHFFFAOYSA-N
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Description

Thiocyanic acid, (trimethylsilyl)methyl ester is a chemical compound with the molecular formula C5H13NSi. It is commonly used in scientific research for its unique properties and applications.

Mechanism Of Action

The mechanism of action of thiocyanic acid, (trimethylsilyl)methyl ester is not fully understood. However, it is believed to act as a nucleophile in organic reactions, attacking electrophilic centers in the substrate. It can also act as a Lewis acid, accepting electrons from a nucleophile.

Biochemical And Physiological Effects

Thiocyanic acid, (trimethylsilyl)methyl ester does not have any known biochemical or physiological effects on humans. However, it has been shown to exhibit cytotoxicity towards certain cancer cells in vitro.

Advantages And Limitations For Lab Experiments

Thiocyanic acid, (trimethylsilyl)methyl ester has several advantages for use in lab experiments. It is stable and easy to handle, and it can be easily synthesized in large quantities. However, it also has some limitations. It is highly reactive and can be hazardous if not handled properly. It also has a strong odor, which can be unpleasant.

Future Directions

There are several future directions for research on thiocyanic acid, (trimethylsilyl)methyl ester. One area of interest is its potential use as an anticancer agent. Studies have shown that it exhibits cytotoxicity towards certain cancer cells, and further research could lead to the development of new cancer treatments. Another area of interest is its potential use in the synthesis of chiral compounds. Research in this area could lead to the development of new drugs and materials with unique properties.
In conclusion, thiocyanic acid, (trimethylsilyl)methyl ester is a versatile and useful chemical compound with many applications in scientific research. Its unique properties make it a valuable tool for organic synthesis and other areas of research. Further research in this area could lead to the development of new drugs and materials with important applications in medicine and industry.

Synthesis Methods

Thiocyanic acid, (trimethylsilyl)methyl ester can be synthesized through the reaction of trimethylsilyl cyanide with trimethylsilyl chloride. The reaction takes place in the presence of a base, such as sodium hydride or potassium carbonate. The product is then purified through distillation or chromatography.

Scientific Research Applications

Thiocyanic acid, (trimethylsilyl)methyl ester has been widely used in scientific research for various applications. It is commonly used as a reagent in organic synthesis, particularly in the preparation of isothiocyanates and thioureas. It has also been used in the synthesis of heterocycles and in the preparation of chiral compounds.

properties

IUPAC Name

trimethylsilylmethyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NSSi/c1-8(2,3)5-7-4-6/h5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSMVMFDFSEZQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066354
Record name Thiocyanic acid, (trimethylsilyl)methyl ester
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Molecular Weight

145.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiocyanic acid, (trimethylsilyl)methyl ester

CAS RN

18293-51-1
Record name Thiocyanic acid, (trimethylsilyl)methyl ester
Source CAS Common Chemistry
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Record name Thiocyanic acid, (trimethylsilyl)methyl ester
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Record name Thiocyanic acid, (trimethylsilyl)methyl ester
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Record name Thiocyanic acid, (trimethylsilyl)methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (trimethylsilyl)methyl thiocyanate
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